N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylthiophene-2-carboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylthiophene-2-carboxamide is a synthetic organic compound with the molecular formula C16H19NO3S This compound is characterized by the presence of a thiophene ring, a carboxamide group, and a dimethoxyphenyl ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylthiophene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 3-methylthiophene-2-carboxylic acid.
Amide Bond Formation: The carboxylic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DMAP (4-dimethylaminopyridine). The activated carboxylic acid then reacts with the amine to form the desired amide bond.
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at 0°C to room temperature.
Reduction: LiAlH4 in anhydrous ether at reflux temperature.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted thiophenes.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to receptors such as alpha7 nicotinic acetylcholine receptors (α7nAChR), which are involved in cognitive functions.
Pathways: The compound can modulate signaling pathways related to inflammation and neuroprotection, potentially reducing the toxic effects of beta-amyloid on nerve cells.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenethyl)acetamide: Similar structure but lacks the thiophene ring.
3,4-Dimethoxyphenethylamine: Precursor in the synthesis, lacks the amide and thiophene functionalities.
N-(2-(3,4-dimethoxyphenyl)ethyl)-3-phenylacrylamide: Contains a phenylacrylamide moiety instead of the thiophene ring.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylthiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activities compared to its analogs.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-11-7-9-21-15(11)16(18)17-8-6-12-4-5-13(19-2)14(10-12)20-3/h4-5,7,9-10H,6,8H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXQQFNMHIAIBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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